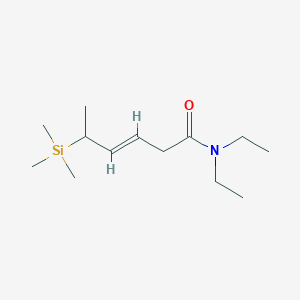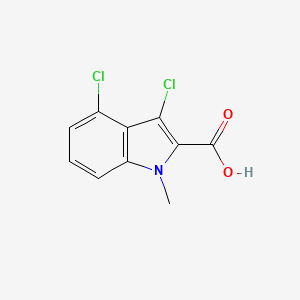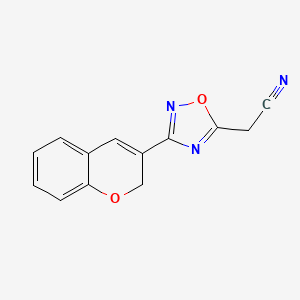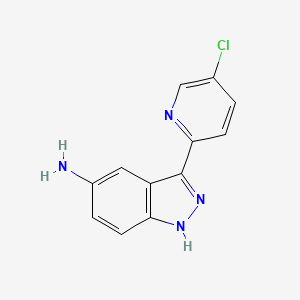
N,N-Diethyl-5-(trimethylsilyl)hex-3-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-5-(trimethylsilyl)hex-3-enamide is a chemical compound known for its unique structure and properties. It is an enamide, which is a type of organic compound characterized by the presence of an amide group conjugated with a double bond. The trimethylsilyl group attached to the hex-3-enamide backbone adds to its distinctiveness, making it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-5-(trimethylsilyl)hex-3-enamide can be achieved through several methods. One notable method involves the direct N-dehydrogenation of amides to enamides. This reaction employs a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which serves as both the electrophilic activator and the oxidant . This method is characterized by its simplicity and broad substrate scope.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-5-(trimethylsilyl)hex-3-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N,N-Diethyl-5-(trimethylsilyl)hex-3-enamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Diethyl-5-(trimethylsilyl)hex-3-enamide involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The enamide structure facilitates its role as a nucleophile, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
N,N-Diethyl-5-(trimethylsilyl)hex-3-enamide can be compared with other similar compounds, such as:
N,N-Diethylhex-3-enamide: Lacks the trimethylsilyl group, resulting in different reactivity and stability.
N,N-Dimethyl-5-(trimethylsilyl)hex-3-enamide: Has a different alkyl substitution pattern, affecting its chemical properties.
N,N-Diethyl-5-(trimethylsilyl)pent-3-enamide: Varies in the length of the carbon chain, influencing its physical and chemical characteristics.
The presence of the trimethylsilyl group in this compound makes it unique, providing enhanced stability and reactivity compared to its analogs.
Properties
Molecular Formula |
C13H27NOSi |
|---|---|
Molecular Weight |
241.44 g/mol |
IUPAC Name |
(E)-N,N-diethyl-5-trimethylsilylhex-3-enamide |
InChI |
InChI=1S/C13H27NOSi/c1-7-14(8-2)13(15)11-9-10-12(3)16(4,5)6/h9-10,12H,7-8,11H2,1-6H3/b10-9+ |
InChI Key |
UYVLVDYPJZTMBZ-MDZDMXLPSA-N |
Isomeric SMILES |
CCN(CC)C(=O)C/C=C/C(C)[Si](C)(C)C |
Canonical SMILES |
CCN(CC)C(=O)CC=CC(C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-2-ethylthiazolo[5,4-b]pyridine](/img/structure/B11869710.png)




![5-Methyl-3-(pyridin-3-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11869752.png)

![9-Butyl-3-methyl-9H-indeno[2,1-C]pyridine](/img/structure/B11869755.png)



![11-Phenyl-8-azaspiro[5.6]dodecane](/img/structure/B11869784.png)


